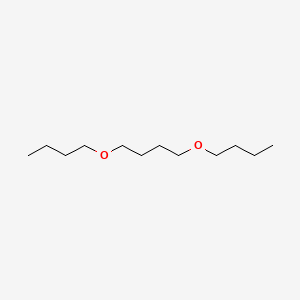![molecular formula C15H14O3 B3052526 2-[(3-Methylbut-2-en-1-yl)oxy]naphthalene-1,4-dione CAS No. 42164-69-2](/img/structure/B3052526.png)
2-[(3-Methylbut-2-en-1-yl)oxy]naphthalene-1,4-dione
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-[(3-Methylbut-2-en-1-yl)oxy]naphthalene-1,4-dione consists of a naphthoquinone core with a substituent attached at the 2-position. The substituent is a 3-methylbut-2-en-1-yl group (also known as neryl group) . The structure can be visualized as follows:
Scientific Research Applications
Chemosensors for Metal Ions
Naphthoquinone derivatives, including structures related to 2-[(3-Methylbut-2-en-1-yl)oxy]naphthalene-1,4-dione, have been synthesized and characterized for their potential as chemosensors for transition metal ions. These compounds exhibit selectivity towards certain metal ions, such as Cu2+ ions, with the complexation process indicated by a color change. This application is significant for environmental and analytical chemistry, where sensitive and selective detection of metal ions is crucial (Gosavi-Mirkute et al., 2017).
Antiproliferative Activity
Research into the antiproliferative properties of naphthoquinone derivatives, including those structurally related to 2-[(3-Methylbut-2-en-1-yl)oxy]naphthalene-1,4-dione, has shown promising results against various human solid tumor cell lines. The exploration of these compounds for their antiproliferative activity provides valuable insights into their potential therapeutic applications, particularly in cancer treatment (Bonifazi et al., 2010).
Fluorescence Emission Changes
The study of 1,4-naphthoquinone derivatives for their fluorescence emission responses to various metal ions revealed selective interactions with certain ions, such as Mn2+ and Cd2+. These findings highlight the potential of naphthoquinone derivatives in developing fluorescence-based sensors for metal ion detection, which could have applications in environmental monitoring and bioimaging (Jali et al., 2013).
Antifungal and Antibacterial Agents
Naphthoquinone derivatives have been synthesized and evaluated for their antifungal and antibacterial activity. These studies have identified compounds with potent activity, suggesting the potential of naphthoquinone derivatives as lead compounds in the development of new antifungal and antibacterial drugs. This research contributes to the ongoing search for effective treatments against infectious diseases (Tandon et al., 2010).
Safety and Hazards
- Precautionary Statements : P501 (Dispose of contents/container in accordance with local/regional/national/international regulations), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P270 (Do not eat, drink, or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and more .
properties
IUPAC Name |
2-(3-methylbut-2-enoxy)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10(2)7-8-18-14-9-13(16)11-5-3-4-6-12(11)15(14)17/h3-7,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZFQASPBARVAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC(=O)C2=CC=CC=C2C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294093 | |
| Record name | 2-[(3-methylbut-2-en-1-yl)oxy]naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methylbut-2-en-1-yl)oxy]naphthalene-1,4-dione | |
CAS RN |
42164-69-2 | |
| Record name | NSC94227 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94227 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(3-methylbut-2-en-1-yl)oxy]naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

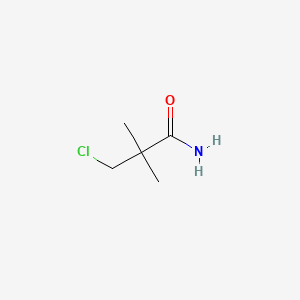

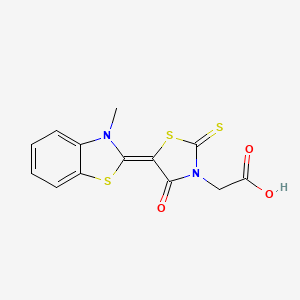
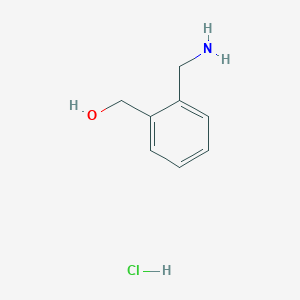
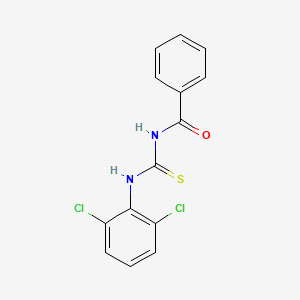
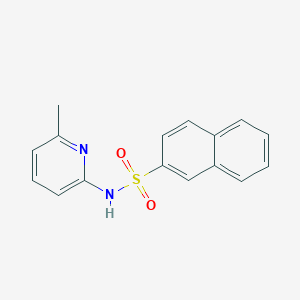


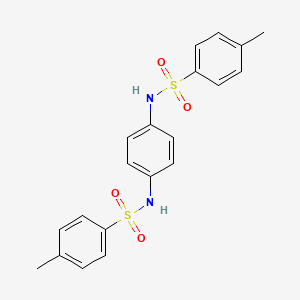
![1-Propanamine, N,N-dimethyl-3-[4-(3-phenyl-5-isoxazolyl)phenoxy]-](/img/structure/B3052457.png)

![1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis-](/img/structure/B3052459.png)
